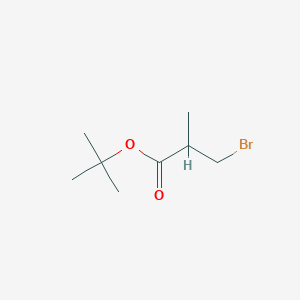

tert-Butyl 3-bromo-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAYORBDRLQTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Tert Butyl 3 Bromo 2 Methylpropanoate

Direct Esterification Routes

The synthesis of tert-butyl esters is commonly achieved through the reaction of a carboxylic acid with a source of the tert-butyl group, such as tert-butyl alcohol or isobutylene (B52900). These reactions are typically catalyzed by acids.

Esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol

The direct esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol presents a primary route to tert-Butyl 3-bromo-2-methylpropanoate . This reaction is an equilibrium process that generally requires a catalyst and the removal of water to drive the reaction towards the product side.

An analogous and industrially significant method involves the reaction of a carboxylic acid with isobutylene in the presence of a catalyst. This approach is highly effective for producing tert-butyl esters. For instance, the synthesis of the isomeric tert-butyl 2-bromo-2-methylpropanoate (B8525525) is successfully carried out by reacting 2-bromo-2-methylpropanoic acid with isobutylene. google.comchemicalbook.com This process typically involves charging a reactor with the carboxylic acid, a solvent like dichloromethane (B109758), a polymerization inhibitor, and the acid catalyst, followed by the introduction of isobutylene gas. google.comchemicalbook.com A similar strategy could be readily adapted for the synthesis of the target 3-bromo isomer.

Investigation of Acid Catalysts in Esterification Processes

The choice of acid catalyst is critical in the esterification to form tert-butyl esters, influencing both reaction rate and yield. A range of catalysts have been investigated for this class of transformation.

Strong Mineral Acids: Concentrated sulfuric acid is a conventional and effective catalyst for esterification. google.com In a process for producing 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) from tert-butyl alcohol, sulfuric acid is used as a catalyst with hydrobromic acid, highlighting its utility in reactions involving tert-butyl alcohol. google.com

Solid Acid Catalysts: Heterogeneous catalysts, such as strong acid cation exchange resins (e.g., D001, D003, CH-A, CH-B), offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. google.com A patented method for synthesizing tert-butyl 2-bromo-2-methylpropanoate utilizes a combination of CH-A and CHR-06 type cation exchange resins. google.comchemicalbook.com

Synergistic Acid Systems: Research into dual Brønsted/Lewis acid catalysis has shown that combinations, such as an iron (III) salt and a Brønsted acid, can effectively promote tert-alkylation reactions. chemrxiv.org While studied for C-C bond formation, the principles of enhancing electrophilicity and activating substrates are relevant to esterification.

The table below summarizes various catalysts used in the synthesis of tert-butyl esters, which are applicable to the synthesis of This compound .

| Catalyst Type | Specific Example(s) | Application Context | Reference(s) |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Catalyzes reaction between tert-butyl alcohol and hydrobromic acid. | google.com |

| Cation Exchange Resin | D001, D003, CH-A, CHR-06 | Catalyzes esterification of α-bromoisobutyric acid with isobutylene. | google.com |

| Synergistic Lewis/Brønsted Acid | FeX₃/HX | Catalyzes tert-butylation of phenols. | chemrxiv.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of This compound , optimization of reaction parameters is essential. Key variables include temperature, reaction time, and the molar ratio of reactants.

In a documented synthesis of the isomer tert-butyl 2-bromo-2-methylpropanoate , the reaction was performed by controlling the temperature at 41°C under reflux conditions for 5 hours. chemicalbook.com The molar ratio of the carboxylic acid to isobutylene is also a critical parameter, with ratios of 1:1.1 to 1:1.3 being typical. google.com Continuous flow microreactors have also been employed for similar reactions, such as the synthesis of tert-butyl bromide, allowing for precise control over reaction conditions and achieving high conversion rates (91-97%) and selectivity (92-97%) in very short residence times. google.com

The following table outlines optimized conditions from a representative synthesis of a related compound.

| Parameter | Optimized Value/Range | Outcome | Reference(s) |

| Temperature | 41°C (Reflux) | High purity product (99%) | chemicalbook.com |

| Molar Ratio (Acid:Isobutylene) | 1:1.1 - 1:1.3 | Favorable conversion | google.com |

| Reaction Time | 5 hours | Completion of reaction | chemicalbook.com |

| Reactor Type | Corning Microchannel Reactor | Conversion: 91-97%; Selectivity: 92-97% | google.com |

Enantioselective Synthesis Strategies for Chiral this compound

The presence of a stereocenter at the C2 position of This compound means that it can exist as two enantiomers. Enantioselective synthesis is employed to produce one enantiomer preferentially, which is crucial for applications where stereochemistry is important.

Methods for Asymmetric Induction in its Synthesis

Asymmetric induction involves creating a chiral environment during the reaction to favor the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A powerful strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tert-Butanesulfinamide (tBS) is a widely used chiral amine reagent for the asymmetric synthesis of a broad range of chiral amines. nih.gov The general process involves condensation with a carbonyl compound, a stereoselective nucleophilic addition, and subsequent removal of the auxiliary. nih.gov While typically used for amine synthesis, the principles of using auxiliaries like tBS to control stereocenters are broadly applicable in asymmetric synthesis. researchgate.net

Asymmetric Conjugate Addition: For related structures, such as α,β-unsaturated esters, asymmetric conjugate addition of nucleophiles is a well-established method for creating stereocenters. The conjugate addition of a homochiral lithium amide to tert-butyl (E)-crotonate has been used to synthesize precursors to diaminobutanoic acid with high diastereoselectivity. rsc.org This type of transformation could be envisioned in a synthetic route to chiral precursors of This compound .

Catalytic Enantioselective Bromination: A more direct approach could involve the enantioselective bromination of a suitable precursor. For example, catalytic enantioselective bromocyclization of olefinic amides has been developed using amino-thiocarbamate catalysts to produce enantioenriched brominated piperidines. nih.gov This demonstrates the feasibility of catalytic asymmetric bromination reactions.

Techniques for Chiral Resolution of Precursors or the Target Compound

Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This can be performed on the final product or, more commonly, on a chiral precursor like 3-bromo-2-methylpropanoic acid .

Enzymatic Kinetic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the new, reacted product. Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single, desired enantiomer. A protocol for the DKR of 3-hydroxy-3-(aryl)propanoic acids has been developed using a combination of an enzyme (for esterification) and a metal catalyst (for racemization), achieving high yields and enantioselectivity. rsc.org This methodology is highly relevant for the resolution of the precursor acid, 3-bromo-2-methylpropanoic acid , or its hydroxy-analogs.

Chemical Reactivity and Transformational Pathways of Tert Butyl 3 Bromo 2 Methylpropanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine atom in tert-butyl 3-bromo-2-methylpropanoate is a tertiary center, which significantly influences the mechanism of nucleophilic substitution reactions.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The structure of this compound, specifically the tertiary nature of the alkyl halide, strongly favors the SN1 pathway. libretexts.orgquora.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This process is highly sensitive to steric hindrance. masterorganicchemistry.comyoutube.com In this compound, the bulky methyl and tert-butoxycarbonyl groups surrounding the electrophilic carbon prevent a nucleophile from approaching for a backside attack, effectively inhibiting the SN2 pathway. quora.com

Conversely, the SN1 mechanism involves a two-step process. libretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a stable tertiary carbocation intermediate. libretexts.orgyoutube.com This carbocation is stabilized by the inductive effects and hyperconjugation from the surrounding alkyl groups. In the second, faster step, a nucleophile attacks the planar carbocation, forming the substitution product. libretexts.orgyoutube.com The reaction of tertiary halides, such as 2-bromo-2-methylpropane (B165281), is a classic example of a reaction that proceeds rapidly via the SN1 mechanism. libretexts.orgquora.com

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

| Substrate | Favored by tertiary > secondary alkyl halides. masterorganicchemistry.com | Favored by methyl > primary > secondary alkyl halides. youtube.com | The substrate is a tertiary alkyl halide, strongly favoring the SN1 pathway. quora.com |

| Rate Law | First order: Rate = k[Substrate]. libretexts.org | Second order: Rate = k[Substrate][Nucleophile]. youtube.com | The reaction rate is independent of the nucleophile's concentration. libretexts.org |

| Intermediate | Carbocation. masterorganicchemistry.comyoutube.com | None (a five-membered transition state). masterorganicchemistry.com | A stable tertiary carbocation intermediate is formed. |

| Stereochemistry | Results in a mixture of retention and inversion (racemization). masterorganicchemistry.comyoutube.com | Results in inversion of configuration. masterorganicchemistry.comyoutube.com | Attack on the achiral carbocation leads to racemization. |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols). youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). youtube.com | Reactions are typically run in polar protic solvents to stabilize the carbocation intermediate. |

Amines are effective nucleophiles that readily react with alkyl halides to form carbon-nitrogen bonds. msu.edu In the case of this compound, the reaction with primary or secondary amines proceeds via the SN1 mechanism due to the tertiary nature of the substrate.

The general pathway involves the initial formation of the tertiary carbocation, followed by the nucleophilic attack of the amine. A subsequent deprotonation step, often facilitated by another molecule of the amine or a weak base, yields the final N-alkylated product.

It is important to note that amines are also bases, and with sterically hindered tertiary halides, the E2 (Elimination, Bimolecular) reaction can be a significant competing pathway, leading to the formation of an alkene. libretexts.orglibretexts.org The choice of amine and reaction conditions can influence the ratio of substitution to elimination products. Less hindered amines and lower temperatures generally favor substitution.

For instance, the reaction with a primary amine (R-NH₂) would be expected to proceed as follows:

Carbocation Formation: (CH₃)₂C(Br)COOC(CH₃)₃ → (CH₃)₂C⁺COOC(CH₃)₃ + Br⁻

Nucleophilic Attack: (CH₃)₂C⁺COOC(CH₃)₃ + R-NH₂ → (CH₃)₂C(NH₂⁺-R)COOC(CH₃)₃

Deprotonation: (CH₃)₂C(NH₂⁺-R)COOC(CH₃)₃ + R-NH₂ → (CH₃)₂C(NH-R)COOC(CH₃)₃ + R-NH₃⁺

Regioselectivity in the substitution reactions of this compound is straightforward, as there is only one leaving group (bromide) attached to an electrophilic carbon. Therefore, the nucleophile will exclusively attack the carbon at position 2.

The stereochemical outcome is a direct consequence of the SN1 mechanism. masterorganicchemistry.comyoutube.com The reaction proceeds through a planar, sp²-hybridized carbocation intermediate. libretexts.org This intermediate is achiral. The incoming nucleophile can attack this planar intermediate from either face with equal probability. If the original substrate were chiral, this would lead to the formation of a racemic mixture of two enantiomers, resulting in a loss of optical activity. libretexts.org

Oxidative Transformations of the this compound Scaffold

Detailed research findings on the specific oxidative transformations of the this compound scaffold are not widely documented in readily available literature. However, potential oxidative pathways can be inferred from the reactivity of similar functional groups. The compound itself does not possess functional groups that are readily oxidized under standard conditions, such as primary or secondary alcohols.

Agents like tert-butyl nitrite (B80452) (TBN) are used for various oxidative processes, including the conversion of amides and the synthesis of isatins, but their direct application to a bromo-ester of this type is not a common transformation. organic-chemistry.org Similarly, studies on advanced oxidation processes have focused on related structures like methyl tert-butyl ether (MTBE), targeting the ether linkage and adjacent carbons, which are not directly analogous to the bromo-ester moiety in this compound. nih.gov Any oxidative transformation would likely require prior conversion of the bromide to a more reactive functional group.

Ester Moiety Transformations

The tert-butyl ester group is a significant feature of the molecule, often used as a protecting group for carboxylic acids.

The tert-butyl ester can be cleaved to yield the corresponding carboxylic acid, 2-bromo-2-methylpropanoic acid. Unlike simple alkyl esters that are typically hydrolyzed under basic (saponification) or strong acidic conditions, tert-butyl esters are uniquely sensitive to moderately acidic conditions. This is because the cleavage mechanism also proceeds through a stable tertiary carbocation (the tert-butyl cation).

The hydrolysis is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), at or below room temperature.

The reaction for the hydrolysis of the ester is as follows: (CH₃)₂C(Br)COOC(CH₃)₃ + H⁺ → (CH₃)₂C(Br)COOH + (CH₃)₃C⁺

Simultaneously, the tertiary bromide can undergo hydrolysis via an SN1 mechanism, particularly in the presence of water, to yield a hydroxy acid. youtube.comchegg.comchegg.com The hydrolysis of 2-bromo-2-methylpropane to 2-methyl-2-propanol is a well-established SN1 reaction that occurs in water. youtube.comchegg.com Therefore, controlling the reaction conditions is crucial to selectively achieve either ester hydrolysis or substitution of the bromide.

| Transformation | Reagents and Conditions | Product | Mechanism |

| Ester Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2-bromo-2-methylpropanoic acid | Acid-catalyzed cleavage via tert-butyl cation formation |

| Bromide Hydrolysis | Water (H₂O), often with a co-solvent | tert-Butyl 3-hydroxy-2-methylpropanoate | SN1 Substitution |

Transesterification Processes

The conversion of this compound to other alkyl esters, a process known as transesterification, represents a significant synthetic pathway for modifying the ester functionality to suit the requirements of subsequent reaction steps or to alter the final properties of a target molecule. This transformation can be catalyzed by either acids or bases, or mediated by other reagents, involving the substitution of the tert-butyl group with a different alkyl group from an alcohol.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butanol (B103910) result in the formation of the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent.

Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the tert-butoxide leaving group to yield the new ester. This method is generally rapid; however, the basic conditions can potentially promote side reactions, such as elimination of the bromine atom.

While direct and specific research findings on the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for structurally similar compounds. For instance, a related process has been described in the synthesis of 3-bromo-2-methylpropionic acid esters. In one instance, the reaction of n-propyl 2-methylacrylate with ethanol (B145695) in the presence of acetyl bromide led to the formation of ethyl 3-bromo-2-methylpropanoate, demonstrating a tandem hydrobromination and transesterification. Although the starting material is different, this illustrates the feasibility of exchanging the alkyl group of a related 2-methylpropanoate (B1197409) under acidic conditions.

Furthermore, modern catalytic methods, such as the use of Lewis acids or specific organocatalysts, offer alternative pathways for transesterification that can proceed under mild conditions. For example, borane (B79455) catalysts have been shown to be effective in the transesterification of various tert-butyl esters.

Given the established principles, the transesterification of this compound can be expected to proceed under standard conditions. The following table provides hypothetical yet scientifically plausible examples of such transformations to yield methyl and ethyl esters, based on common laboratory practices for transesterification reactions.

Table 1: Hypothetical Transesterification Reactions of this compound

| Product Ester | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Hypothetical Yield |

|---|---|---|---|---|---|

| Methyl 3-bromo-2-methylpropanoate | Sulfuric Acid (cat.) | Methanol | Reflux | 12-24 h | Moderate to High |

| Ethyl 3-bromo-2-methylpropanoate | Sodium Ethoxide | Ethanol | Room Temp. | 2-6 h | High |

Mechanistic Investigations and Process Optimization in the Synthesis and Reactions of Tert Butyl 3 Bromo 2 Methylpropanoate

Detailed Mechanistic Studies of Substitution and Oxidation Pathways

The reactivity of tert-butyl 3-bromo-2-methylpropanoate is primarily dictated by the C-Br bond at the β-position. Nucleophilic substitution reactions are a principal pathway for the functionalization of this compound. The mechanism of these substitutions can proceed through several routes, largely dependent on the nature of the nucleophile, solvent, and reaction conditions.

Substitution Pathways:

Alternatively, a direct bimolecular nucleophilic substitution (SN2) mechanism can occur, where the nucleophile attacks the carbon bearing the bromine atom, leading to inversion of configuration at that center. The competition between NGP and a direct SN2 pathway is a key factor in determining the stereochemical outcome of the reaction.

In cases where strong, sterically hindered bases are used, an elimination (E2) pathway may compete with substitution, leading to the formation of tert-butyl 2-methylpropenoate. The regioselectivity of this elimination is influenced by the acidity of the α- and β-protons.

Oxidation Pathways:

The oxidation of β-bromo esters like this compound is less commonly explored but represents a potential route for further functionalization. Oxidation can target different parts of the molecule. For instance, oxidation of the carbon-bromine bond is a possibility, potentially leading to the corresponding β-keto ester. The oxidation of secondary alcohols to ketones using reagents like sodium bromate (B103136) in the presence of hydrobromic acid is a known transformation. researchgate.net While not a direct oxidation of a C-Br bond, it highlights the reactivity of related bromo-species. Furthermore, the ester functionality itself can be a site of oxidation under specific conditions, though this is generally less favorable. The presence of the bromine atom can also influence the reactivity of the rest of the molecule towards oxidative conditions.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by a combination of steric and electronic effects arising from its constituent groups.

Steric Effects:

The most significant steric influence comes from the tert-butyl group of the ester and the methyl group at the α-position.

The tert-butyl group: This bulky group can hinder the approach of nucleophiles to the carbonyl carbon of the ester, making reactions at this site, such as hydrolysis or transesterification, more difficult compared to less hindered esters like methyl or ethyl esters. researchgate.net This steric bulk also plays a role in the stability of the ester under various reaction conditions. researchgate.net In electrophilic aromatic substitution, the t-butyl group is known to be an ortho-para director, though it can sterically hinder the ortho position. stackexchange.com While not directly applicable to the aliphatic chain of the target molecule, this illustrates the significant spatial demands of the tert-butyl group.

The α-methyl group: The presence of a methyl group at the carbon adjacent to the reaction center (the β-carbon) significantly impacts the rate of SN2 reactions. This is a classic example of steric hindrance, where the methyl group shields the backside of the electrophilic carbon, impeding the approach of the nucleophile. libretexts.org This effect generally leads to a decrease in the rate of SN2 reactions compared to an unsubstituted analogue. libretexts.org

The interplay of these steric factors can be summarized in the following table:

| Structural Feature | Potential Steric Influence | Consequence on Reactivity |

| tert-Butyl Ester | High steric bulk around the ester carbonyl. | Reduced reactivity towards nucleophilic acyl substitution. |

| α-Methyl Group | Steric hindrance at the carbon adjacent to the C-Br bond. | Slower SN2 reaction rates at the β-carbon. libretexts.org |

Electronic Effects:

The electronic nature of the ester and the substituents also plays a crucial role in the molecule's reactivity.

The tert-butyl group: This group is generally considered to be electron-donating through an inductive effect. This can influence the electron density at various points in the molecule. For instance, the insertion of tert-butyl groups has been shown to raise the LUMO level in certain molecular systems. nih.gov

The ester functionality: The carbonyl group is electron-withdrawing, which can influence the acidity of the α-protons. This is a key factor in potential enolate formation and subsequent reactions.

The bromine atom: As an electronegative atom, bromine polarizes the C-Br bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

Optimization of Reaction Parameters for Scalability and Efficiency

The successful application of this compound in larger-scale syntheses necessitates the optimization of its preparation and subsequent reactions to ensure high yields, purity, and cost-effectiveness.

Synthesis of this compound:

A common route to β-bromo esters is the 1,4-addition of HBr to the corresponding α,β-unsaturated ester. For this compound, this would involve the reaction of tert-butyl 2-methylpropenoate with hydrogen bromide.

Key parameters for optimization include:

Catalyst: While HBr can be used directly, the use of in-situ generation of HBr from reagents like acetyl bromide in an alcohol solvent has been reported for the synthesis of 3-bromopropionates.

Solvent: The choice of solvent can influence reaction rates and selectivity.

Temperature: Temperature control is crucial to minimize side reactions, such as polymerization of the starting acrylate (B77674) or elimination of HBr from the product.

Stoichiometry: The molar ratio of reactants needs to be carefully controlled to maximize conversion and minimize waste.

Work-up and Purification: Efficient and scalable purification methods, such as distillation, are critical for obtaining the final product in high purity.

An example of a scalable process for a related compound, tert-butyl 2-bromo-2-methylpropanoate (B8525525), involves the esterification of α-bromoisobutyric acid with isobutene using a cation exchange resin as a catalyst. chemicalbook.com This approach avoids the use of harsh acidic conditions and simplifies catalyst removal. A similar strategy could potentially be adapted for the synthesis of this compound from 3-bromo-2-methylpropanoic acid.

Optimization of Subsequent Reactions:

For reactions involving this compound as a substrate, optimization would focus on:

Reaction Time and Temperature: Balancing reaction rate with the prevention of side reactions or decomposition.

Choice of Base/Nucleophile: The nature and stoichiometry of the base or nucleophile will determine the outcome (substitution vs. elimination) and selectivity.

Catalyst Loading: In catalyzed reactions, minimizing catalyst loading while maintaining high efficiency is economically important.

Flow Chemistry: For certain reactions, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, scalability, and process control. nih.gov The use of microreactors, for instance, has been shown to enable high-yield continuous production of related compounds like tert-butyl bromide.

The following table provides a hypothetical example of parameters that could be optimized for a nucleophilic substitution reaction:

| Parameter | Range/Options | Desired Outcome |

| Solvent | Aprotic (e.g., THF, DMF), Protic (e.g., Ethanol) | Maximize solubility, favor desired mechanism (SN2 vs. NGP) |

| Temperature | 0 °C to 100 °C | Maximize reaction rate, minimize side products |

| Nucleophile Concentration | 1.0 to 2.0 equivalents | Ensure complete conversion of the starting material |

| Reaction Time | 1 to 24 hours | Achieve maximum yield without product degradation |

By systematically investigating these parameters, efficient and scalable processes for the synthesis and subsequent reactions of this compound can be developed.

Future Research Directions and Emerging Opportunities for Tert Butyl 3 Bromo 2 Methylpropanoate

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly prioritize the development of environmentally benign and economically viable methods for the synthesis of tert-butyl 3-bromo-2-methylpropanoate. Key areas of exploration include:

Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional methods, often proceeding under mild conditions without the need for harsh reagents. Future studies could focus on developing photocatalytic systems for the direct bromination of a suitable precursor or the coupling of starting materials to form the target ester.

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. Investigating the mechanochemical synthesis of this compound could lead to highly efficient, waste-minimizing processes.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. Research into enzymatic bromination or esterification to produce chiral this compound would be a significant step forward, particularly for applications in the pharmaceutical industry. reportsinsights.commarketresearchfuture.comthebrainyinsights.com

Atom-Economical Approaches: Methodologies that maximize the incorporation of all atoms from the starting materials into the final product are central to sustainable chemistry. jocpr.comnih.govresearchgate.netwikipedia.org Future synthetic routes will be designed with atom economy as a primary consideration, avoiding the use of stoichiometric reagents that generate significant waste.

Exploration of Undiscovered Chemical Transformations and Reactivity Modes

Beyond its established use as an alkylating agent, this compound possesses a latent reactivity that is yet to be fully explored. Future investigations are expected to uncover novel chemical transformations, including:

Cross-Coupling Reactions: While the use of organobromine compounds in cross-coupling reactions is well-established, the specific application of this compound in novel carbon-carbon and carbon-heteroatom bond-forming reactions remains an area ripe for discovery. This could involve the development of new catalyst systems that enable coupling with a wider range of partners.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Research aimed at utilizing this compound in C-H activation/functionalization reactions could lead to the streamlined synthesis of complex molecules.

Radical-Mediated Reactions: The bromine atom in this compound can participate in radical reactions. Exploring novel radical-initiated cyclizations, additions, and other transformations will broaden the synthetic utility of this compound.

Enzymatic Transformations: The enzymatic resolution or modification of this compound could provide access to enantiomerically pure building blocks, which are highly valuable in the synthesis of chiral drugs and other bioactive molecules. reportsinsights.commarketresearchfuture.comthebrainyinsights.com

Design and Application of New Catalytic Systems for its Synthesis and Reactions

The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of processes involving this compound. Emerging areas of focus include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more environmentally friendly alternative to traditional transition-metal catalysis. Designing organocatalysts for the asymmetric synthesis or novel reactions of this compound is a promising avenue of research.

Phase-Transfer Catalysis: This technique facilitates reactions between reactants in different phases and can be particularly useful for the synthesis of esters. acs.orgmdpi.comvapourtec.comtandfonline.comrsc.org The development of new and more efficient phase-transfer catalysts could significantly improve the synthesis of this compound.

Biocatalysis: As mentioned previously, enzymes represent a powerful class of catalysts. reportsinsights.commarketresearchfuture.comthebrainyinsights.com Future work will likely involve the discovery and engineering of enzymes with tailored activities for the synthesis and transformation of this specific bromoester.

Nanocatalysis: Catalysts based on nanoparticles can exhibit unique reactivity and selectivity due to their high surface-area-to-volume ratio. Investigating the use of nanocatalysts for the synthesis and subsequent reactions of this compound could lead to highly efficient and recyclable catalytic systems.

Integration into Advanced Synthetic Strategies (e.g., flow chemistry)

The adoption of advanced synthetic technologies will be instrumental in realizing the full potential of this compound in both academic and industrial settings. A key area of development is:

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. nih.govneuroquantology.comnih.govresearchgate.netnih.gov The integration of the synthesis and subsequent reactions of this compound into continuous flow systems could lead to safer, more efficient, and automated manufacturing processes. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The precise control over reaction parameters in a flow setup can also lead to improved yields and selectivities. nih.govresearchgate.net

The table below summarizes the potential of various advanced synthetic strategies for the synthesis and application of this compound.

| Synthetic Strategy | Potential Advantages for this compound |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high selectivity. |

| Mechanochemistry | Solvent-free reactions, reduced waste, improved energy efficiency. |

| Biocatalysis | High enantioselectivity, environmentally friendly, mild reaction conditions. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, automation. |

By focusing on these future research directions, the scientific community can unlock new applications and develop more sustainable and efficient processes involving this compound, further solidifying its importance as a versatile tool in modern organic synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 3-bromo-2-methylpropanoate with high purity?

- Methodological Answer : The esterification of 3-bromo-2-methylpropanoic acid with tert-butanol under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is a common approach. For bromination, direct substitution of hydroxyl groups in precursor alcohols (e.g., 3-hydroxy-2-methylpropanoate derivatives) using HBr gas in anhydrous conditions or PBr₃ can be employed . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitoring reaction progress by thin-layer chromatography (TLC) or in situ NMR is advised to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structure and purity of tert-butyl 3-bromo-2-methylpropanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester and bromine substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~80 ppm (¹³C), while the brominated methylpropanoate backbone exhibits distinct splitting patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and C-Br (~650 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or EI-MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves stereochemical ambiguities .

Q. How does the stability of tert-butyl 3-bromo-2-methylpropanoate vary under different storage conditions?

- Methodological Answer :

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in tert-butyl 2-methylpropanoate derivatives?

- Methodological Answer : Bromination typically follows an SN2 mechanism in sterically unhindered environments. However, the tert-butyl group’s bulkiness may favor alternative pathways, such as radical bromination under specific conditions (e.g., NBS/light). Computational studies (DFT with explicit solvent models) can predict transition states and regioselectivity. For example, explicit solvent inclusion in DFT calculations explains equatorial vs. axial conformer stability in similar esters . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to corroborate computational findings.

Q. How can computational modeling optimize reaction conditions for synthesizing tert-butyl 3-bromo-2-methylpropanoate?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Include solvent effects (e.g., PCM model for dichloromethane) and transition-state optimization.

- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on reaction intermediates.

- Machine Learning (ML) : Train models on existing bromination datasets to predict optimal temperature, catalyst, or solvent ratios.

Experimental validation via Design of Experiments (DoE) can refine computational predictions .

Q. What safety protocols mitigate risks during large-scale synthesis of tert-butyl 3-bromo-2-methylpropanoate?

- Methodological Answer :

- Thermal Hazard Analysis : Use accelerating rate calorimetry (ARC) to identify exothermic decomposition thresholds. For example, tert-butyl peroxides are known to decompose explosively above 100°C; similar precautions apply here .

- Ventilation : Ensure fume hoods or closed-system reactors to handle HBr gas emissions.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Emergency Protocols : Equip labs with dry chemical fire extinguishers and neutralization agents (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.